1,2-Dimethoxy-4,5-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that can offer insights into the synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene. For instance, the hydrogenation of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific diamines, which are pivotal intermediates in synthesizing various complex molecules (Besset & Morin, 2009). This approach highlights the importance of selective hydrogenation in modifying the functional groups of dimethoxy-dinitrobenzene derivatives.
Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives has been a subject of study to understand the spatial arrangement and electronic configuration of these molecules. The crystal structure analysis of related compounds, such as 1,4-dimethoxybenzene derivatives, provides insights into the conformation and bonding within the molecule, which is crucial for predicting reactivity and physical properties (Wang et al., 2008).
Chemical Reactions and Properties
1,2-Dimethoxy-4,5-dinitrobenzene undergoes various chemical reactions that highlight its reactivity and application potential. For example, electrosynthesis methods have been developed to synthesize polymers from dimethoxybenzene derivatives, demonstrating the versatility of these compounds in polymer chemistry (Martínez et al., 1998). Furthermore, the facile oxidation of fused dimethoxybenzenes to quinones illustrates the chemical reactivity of these compounds and their potential in synthetic chemistry (Kim et al., 2001).
Physical Properties Analysis
The physical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as solubility, melting point, and density, are essential for its handling and application in various fields. Studies on the molecular structure of dimethoxybenzene derivatives by gas-phase electron diffraction and quantum chemical calculations provide a detailed understanding of the physical properties of these compounds (Dorofeeva et al., 2010).
Chemical Properties Analysis
The chemical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its utilization in chemical syntheses. The regioselectivity in the nitration of dialkoxybenzenes provides insight into the chemical behavior of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives, showcasing the potential for targeted synthesis of complex molecules (Shopsowitz et al., 2011).
Scientific Research Applications
Tayama et al. (2012) introduced 1,2-dimethoxy-4,5-dimethylene as a new protecting group for acyclic amino acid derivatives prepared by Stevens rearrangement, highlighting its ease of introduction and removal, making it a useful method for preparing such derivatives (Tayama et al., 2012).
Besset and Morin (2009) demonstrated the successful synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole, crucial building blocks for imidazobenzo(hydro)quinones, using palladium catalysis (Besset & Morin, 2009).
McLellan and Thornalley (1992) discussed the synthesis of 1,2-diamino-4,5-dimethoxybenzene, 6,7-dimethoxy-2-methylquinoxaline, and 6,7-dimethoxy-2,3-dimethylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal (McLellan & Thornalley, 1992).
Zhimin (2003) presented a method for producing 1,2-diamino-4,5-dimethoxybenzene, a medical intermediate molecule used in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).
Safety And Hazards
1,2-Dimethoxy-4,5-dinitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1,2-dimethoxy-4,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHPWTYKOAFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278794 | |
Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-4,5-dinitrobenzene | |
CAS RN |
3395-03-7 | |
Record name | 3395-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3395-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3395-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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